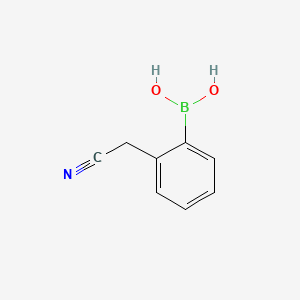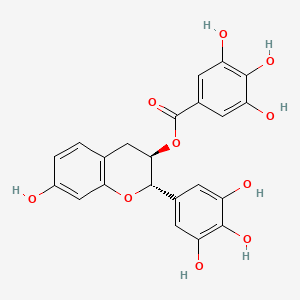
Inositol mono orthoformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inositol mono orthoformate is a derivative of inositol, a carbohydrate that plays a crucial role in various biological processes. This compound is characterized by the presence of an orthoformate group attached to the inositol ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Inositol mono orthoformate can be synthesized through the reaction of inositol with orthoformic acid esters under acidic conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the orthoformate group. One common method involves the use of trimethyl orthoformate in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Inositol mono orthoformate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Acid hydrolysis is a common reaction, leading to the cleavage of the orthoformate group and the formation of inositol derivatives .
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) are used to hydrolyze the orthoformate group.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the inositol ring.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products: The major products formed from these reactions include various inositol derivatives, such as inositol phosphates and acylated inositol compounds. These products are valuable intermediates in the synthesis of biologically active molecules .
Aplicaciones Científicas De Investigación
Inositol mono orthoformate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of inositol mono orthoformate involves its conversion to inositol phosphates through hydrolysis and subsequent phosphorylation. These inositol phosphates act as secondary messengers in various cellular signaling pathways, regulating processes such as calcium release, gene expression, and metabolic regulation . The molecular targets include various enzymes and receptors involved in these pathways .
Comparación Con Compuestos Similares
Trimethyl orthoformate: A simpler orthoester used in organic synthesis.
Triethyl orthoformate: Another orthoester with similar reactivity but different physical properties.
Inositol orthoacetate: An inositol derivative with an acetate ester group, used as a protecting group in synthetic chemistry.
Uniqueness: Inositol mono orthoformate is unique due to its specific structure, which allows for selective hydrolysis and subsequent functionalization of the inositol ring. This makes it a valuable intermediate in the synthesis of complex inositol derivatives with potential biological activity .
Propiedades
IUPAC Name |
(4S,6R)-2,9,10-trioxatricyclo[5.2.1.03,8]decane-4,5,6-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c8-1-2(9)4-6-5(3(1)10)12-7(11-4)13-6/h1-10H/t1?,2-,3+,4?,5?,6?,7? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXHBBXQFNRUAE-XKJLXWSNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C2C3C(C1O)OC(O2)O3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1(C([C@@H](C2C3C1OC(O2)O3)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Bis(benzo[d]thiazol-2-yl)thiophene](/img/structure/B579327.png)
![Silane, [(3-methoxyestra-1,3,5(10)-trien-16alpha,17beta-ylene)dioxy]bis[trimethyl-](/img/structure/B579328.png)

![[methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene](/img/structure/B579335.png)


![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B579338.png)

![N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide](/img/structure/B579343.png)
![2-(2-Chloro-ethoxy)-[1,3]dioxolane](/img/structure/B579345.png)
![Ethyl 2-[(2-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B579346.png)
![(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B579347.png)

